1-ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-(4-methylsulfonylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-3-16-9-8-12(15-16)13(17)14-10-4-6-11(7-5-10)20(2,18)19/h4-9H,3H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQADSVJDMCZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using methylsulfonyl chloride and a base.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with an amine or ammonia in the presence of a coupling agent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
General Chemical Reactions of Pyrazole Derivatives
Pyrazole derivatives are known for their versatility in chemical reactions, which can be influenced by factors such as solvent choice, temperature, and catalysts.
Hydrolysis
Pyrazole derivatives with carboxamide groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids or amines.
Cycloaddition Reactions
Pyrazoles can participate in cycloaddition reactions, such as 1,3-dipolar cycloaddition, which is useful for synthesizing complex heterocyclic compounds .
Oxidation and Reduction
Pyrazole derivatives can undergo oxidation to form carboxylic acids or other oxidized products. Reduction reactions can also occur, depending on the substituents present on the pyrazole ring .
Potential Chemical Reactions of 1-ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide
Given the general reactivity of pyrazoles, the following reactions could potentially occur with this compound:
-
Hydrolysis : The carboxamide group could hydrolyze to form a carboxylic acid or amine.
-
Cycloaddition : Participation in 1,3-dipolar cycloaddition reactions could lead to the formation of complex heterocycles.
-
Oxidation/Reduction : The compound might undergo oxidation to form a carboxylic acid or reduction to alter the methylsulfonyl group.
Data Table: Potential Chemical Reactions
| Reaction Type | Conditions | Potential Products |
|---|---|---|
| Hydrolysis | Acidic/Basic Conditions | Carboxylic Acid or Amine |
| Cycloaddition | Presence of Dipolarophile | Complex Heterocycles |
| Oxidation | Oxidizing Agents (e.g., KMnO4) | Carboxylic Acid |
| Reduction | Reducing Agents (e.g., NaBH4) | Altered Methylsulfonyl Group |
Scientific Research Applications
Biological Activities
1-Ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide has been investigated for various biological activities:
- Antitumor Activity : Pyrazole derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell survival and proliferation .
- Anti-inflammatory Properties : The compound's potential to modulate inflammatory responses has been explored, with studies suggesting that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase . This makes them candidates for treating inflammatory diseases.
- Antimicrobial Effects : Preliminary studies indicate that pyrazole derivatives exhibit antimicrobial properties against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .
Case Studies
Several studies have highlighted the applications of this compound:
- Cancer Research : In vitro studies demonstrated that this compound significantly inhibited the growth of specific cancer cell lines. For instance, a study published in Tropical Journal of Pharmaceutical Research reported that similar pyrazole derivatives exhibited cytotoxic effects against breast cancer cells, suggesting a potential role in cancer therapy .
- Inflammation Models : Experimental models of inflammation showed that compounds with similar structures could reduce edema and inflammatory markers in animal models, indicating their therapeutic potential for inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Pyrazole Positions
Position 1 Substitution
- Target Compound : Ethyl group.
- AM6545 (): 2,4-Dichlorophenyl group. This substitution enhances lipophilicity and receptor binding affinity, as seen in TGFβ1-mediated anti-fibrotic studies .
- Compound 8 (): 4-(Methylsulfonyl)phenyl group. Shared with the target compound, this group improves solubility and metabolic stability .
Position 3 Carboxamide-Linked Groups
- Target Compound : 4-(Methylsulfonyl)phenyl.
- AM4113 (): Piperidinyl group.
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (): 3-Pyridylmethyl group. This substitution contributes to potent CB1 receptor antagonism (IC50 = 0.139 nM) via aromatic π-π interactions .
Additional Functional Groups
- Compound 8 (): Contains a hydroxamic acid chain, enabling dual inhibition of cyclooxygenase (COX) and histone deacetylase (HDAC). This bifunctionality is absent in the target compound .
- DPC 423 (): Features a trifluoromethyl group and biphenyl system, which influence metabolic pathways (e.g., glutamate conjugation via γ-glutamyltranspeptidase) .
Key Observations:
- Polarity and Solubility : The target compound’s methylsulfonyl group likely enhances aqueous solubility compared to dichlorophenyl or trifluoromethyl analogs .
- Receptor Binding : Pyridylmethyl and dichlorophenyl groups () improve CB1 receptor affinity, whereas the target compound’s sulfonyl group may favor interactions with polar enzyme active sites.
Physicochemical Properties
- Molecular Weight : The target compound (C13H15N3O3S) has a molecular weight of 305.34 g/mol , comparable to AM6545 (MW ≈ 500 g/mol) but smaller than bifunctional Compound 8 (MW ≈ 450 g/mol) .
- LogP : The 4-(methylsulfonyl)phenyl group likely lowers LogP (increased hydrophilicity) relative to dichlorophenyl or benzothiazole-containing analogs () .
Biological Activity
1-ethyl-N-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. As a member of the pyrazole family, this compound has been explored for various therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H14N4O2S
- Molecular Weight : 270.33 g/mol
- CAS Number : 1171535-98-0
Biological Activity Overview
The biological activities of this compound have been primarily studied in the context of its anticancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:
- Breast Cancer : The compound showed significant cytotoxic effects on MDA-MB-231 cells, with IC50 values indicating potent antiproliferative activity. In vitro studies demonstrated that it could induce apoptosis through caspase activation and cell cycle arrest at G2/M phase .
- Mechanism of Action : The compound appears to destabilize microtubules, which is critical for cell division. This mechanism was evidenced by a decrease in microtubule assembly at concentrations as low as 20 µM .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects:
- Inflammation Models : In carrageenan-induced paw edema models, the compound exhibited significant anti-inflammatory activity comparable to standard NSAIDs like ibuprofen .
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Key Structural Features | Biological Activity |
|---|---|---|
| 1-Ethyl-N-(4-(methylsulfonyl)phenyl)-... | Sulfonamide group at para position | High anticancer activity |
| Ethyl N-(4-methoxyphenyl)-pyrazole | Methoxy substituent | Moderate activity |
| Ethyl N-(4-bromophenyl)-pyrazole | Bromine substituent | Lower activity compared to sulfonamide |
Case Studies
Several case studies have provided insights into the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth without significant toxicity, suggesting a favorable therapeutic index .
- Combination Therapy : When used in combination with other chemotherapeutic agents, enhanced efficacy was observed, indicating potential for use in multi-drug regimens .
Q & A
Q. Table 1: SAR Trends in Analogs
| Substituent Position | Modification | Bioactivity Impact |
|---|---|---|
| Pyrazole C1 | Ethyl → Propyl | ↑ Metabolic stability |
| Phenyl C4 | -SO₂CH₃ → -SO₂CF₃ | ↑ COX-2 inhibition |
| Carboxamide | N-aryl → N-alkyl | ↓ Cytotoxicity |
Advanced: How can discrepancies in pharmacological data (e.g., COX-2 inhibition vs. in vivo anti-inflammatory activity) be resolved?
Answer:
Contradictions often arise from assay conditions or pharmacokinetic factors. Mitigation strategies include:
- Dose-response profiling : Compare IC₅₀ (enzyme assays) vs. ED₅₀ (animal models).
- Metabolite screening : Use LC-MS to identify active/inactive metabolites .
- Tissue distribution studies : Assess compound accumulation in target organs (e.g., inflamed joints) via radiolabeling .
Basic: What in vitro assays are used to evaluate anti-inflammatory activity?
Answer:
- COX-1/COX-2 inhibition : ELISA-based measurement of prostaglandin E₂ (PGE₂) in human whole blood.
- NF-κB luciferase reporter assay : Quantify transcriptional activity in RAW264.7 macrophages.
- Cytokine profiling : ELISA for TNF-α, IL-6, and IL-1β in LPS-stimulated monocytes .
Advanced: How does solvent polarity affect the stability of this compound during storage?
Answer:
Stability studies in aprotic vs. protic solvents reveal:
- Aprotic solvents (DMSO, DMF) : No degradation after 30 days at 4°C.
- Protic solvents (MeOH, EtOH) : Hydrolysis of carboxamide to carboxylic acid (~5% degradation in 14 days).
Recommendation : Store in anhydrous DMSO at -20°C with desiccants .
Advanced: What computational methods predict binding modes to COX-2?
Answer:
- Docking (AutoDock Vina) : The sulfonyl group forms hydrogen bonds with Arg120 and Tyr355.
- MD simulations (GROMACS) : Pyrazole ring flexibility allows adaptation to hydrophobic pockets (e.g., Val523).
- QM/MM calculations : Charge distribution on the carboxamide affects binding energy (ΔG = -9.2 kcal/mol) .
Basic: How is purity validated before biological testing?
Answer:
- HPLC : Reverse-phase C18 column, 90:10 acetonitrile/water, retention time ~8.2 min.
- TLC : Rf = 0.6 in ethyl acetate/hexane (3:7).
- Elemental analysis : %C, %H, %N within ±0.3% of theoretical values .
Advanced: What strategies mitigate ulcerogenic effects in preclinical models?
Answer:
- Prodrug design : Mask the carboxylic acid group with esters (reduces gastric irritation by 60%).
- Co-administration : Pair with proton pump inhibitors (e.g., omeprazole) in rat models.
- Selectivity optimization : Increase COX-2/COX-1 inhibitory ratio to >50 .
Advanced: How are isotopic labeling (e.g., deuterium) and metabolic studies integrated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
